Superior In Vitro VKORC1 Inhibitory Potency: IC50 Comparison vs. Warfarin
Tecarfarin demonstrates a lower half‑maximal inhibitory concentration (IC50) for human liver microsomal VKORC1 than warfarin, indicating higher potency at the molecular target. In a direct head‑to‑head assay, the IC50 of tecarfarin was 0.67 µM, compared to 0.84 µM for warfarin [REFS‑1]. The primary metabolite, ATI‑5900, was approximately 400‑fold less potent (IC50 270 µM), confirming its inactivity [REFS‑1].
| Evidence Dimension | VKORC1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.67 µM |
| Comparator Or Baseline | Warfarin: 0.84 µM |
| Quantified Difference | Tecarfarin IC50 is 20% lower (0.67 vs. 0.84 µM) |
| Conditions | Human liver microsomal VKORC1 activity assay |
Why This Matters
This quantitative difference in target‑site potency may contribute to a more predictable pharmacodynamic response, particularly relevant for dose selection in early clinical development.
- [1] Choppin A, Irwin I, Lach L, et al. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs. Br J Pharmacol. 2009;158(6):1536-1547. Figure 2. View Source
